N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea
Description
N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea is a thiourea derivative featuring a biphenyl backbone with a methyl substituent at the 4-position of the distal phenyl ring and a thiourea (-NH-CS-NH₂) group at the 2-position of the proximal phenyl ring. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in , where it was prepared using 4-methylphenylboronic acid, Ag₂O, BQ, and Pd(OAc)₂ with a 63% yield .
The biphenyl moiety enhances aromatic stacking interactions, while the methyl group modulates solubility and reactivity.
Properties
CAS No. |
76839-47-9 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(5-methyl-2-phenylphenyl)thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI Key |
KNMOIVCFOQWZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:
Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.
Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant properties.
Industry: Used in the production of dyes, elastomers, and textiles.
Mechanism of Action
The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The biphenyl derivative requires Pd-catalyzed cross-coupling, whereas simpler thioureas (e.g., N-(p-Tolyl)thiourea) are synthesized via straightforward amine-thiocyanate reactions .
- Steric Effects : The biphenyl backbone introduces significant steric bulk compared to single-ring derivatives, influencing crystallographic packing and solubility. For instance, the dihedral angle between biphenyl rings in is 36.84°, larger than in simpler analogs, affecting π-π interactions .
Physicochemical and Functional Properties
Hydrogen Bonding and Crystal Packing
- N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea : Likely forms intramolecular N–H···S and N–H···O bonds akin to , stabilizing its conformation. The biphenyl system may promote intermolecular π-π stacking, though the methyl group could disrupt close packing .
- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea : Exhibits strong N–H···O/N hydrogen bonds and forms centrosymmetric dimers. The pyridyl group introduces additional coordination sites for metals .
Metal Coordination Behavior
- Biphenyl Thioureas : The extended aromatic system enhances π-backbonding with metals like Pd or Pt, as seen in for benzoylthiourea-metal complexes. However, steric hindrance from the biphenyl group may reduce coordination efficiency compared to N-(4-Hydroxyphenyl)thiourea, which has a smaller, flexible structure .
- N-(4-Hydroxyphenyl)thiourea : The hydroxyl group provides an additional binding site, improving chelation with transition metals like Cu(II) or Ni(II).
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